Polyneuridine aldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
methyl (1S,12S,13R,14S,15E)-15-ethylidene-13-formyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate |
InChI |
InChI=1S/C21H22N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,11,15,17-18,22H,8-10H2,1-2H3/b12-3-/t15-,17-,18-,21+/m0/s1 |
InChI Key |
BRJNQOSDCDNITN-QZQCDTMFSA-N |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@@]([C@@H]2CC4=C3NC5=CC=CC=C45)(C=O)C(=O)OC |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(C=O)C(=O)OC |
Synonyms |
polyneuridine aldehyde |
Origin of Product |
United States |
Biosynthetic Pathways of Polyneuridine Aldehyde
Precursor Compounds and Initial Enzymatic Transformations
The journey to polyneuridine (B1254981) aldehyde begins with fundamental building blocks and a cascade of enzymatic reactions that construct the core indole (B1671886) alkaloid skeleton.
Role of Tryptamine (B22526) and Secologanin (B1681713) in Indole Alkaloid Biogenesis
The biosynthesis of all monoterpenoid indole alkaloids originates from the condensation of two primary precursors: tryptamine and secologanin. wikipedia.orgimperial.ac.ukmdpi.com Tryptamine, an indole derivative, is formed from the decarboxylation of the amino acid tryptophan. wikipedia.org Secologanin, a monoterpenoid, provides the C9 or C10 unit that fuses with the tryptamine backbone. imperial.ac.ukrsc.org The coupling of tryptamine and secologanin is a critical step, catalyzed by the enzyme strictosidine (B192452) synthase, which leads to the formation of strictosidine, the universal precursor for the vast array of MIAs. mdpi.comunb.carsc.org
Strictosidine and Geissoschizine as Early Pathway Intermediates
Following its synthesis, strictosidine undergoes deglycosylation by the enzyme strictosidine β-glucosidase, yielding an unstable aglycone. unb.canih.gov This aglycone exists in equilibrium with several reactive iminium species. unb.canih.gov One of these intermediates is then reduced by geissoschizine synthase to form 19E-geissoschizine. unb.canih.gov Geissoschizine is a central and versatile intermediate that lies at a branch point, leading to various classes of indole alkaloids. unb.caresearchgate.net It is the direct substrate for the enzyme that forges the characteristic sarpagan bridge, marking a significant commitment towards the sarpagan and related alkaloid scaffolds. nih.govresearchgate.net
Sarpagine (B1680780) Bridge Enzyme (SBE) Mediated Formation
The conversion of geissoschizine to polyneuridine aldehyde is a key cyclization reaction catalyzed by the Sarpagine Bridge Enzyme (SBE). nih.govresearchgate.net This step is crucial as it establishes the distinctive C5-C16 bond that defines the sarpagan alkaloid framework. nih.govunb.ca
Enzymatic Catalysis and Proposed Mechanism of SBE Activity
SBE is a cytochrome P450 monooxygenase. nih.govunb.ca The proposed mechanism involves the oxidation of geissoschizine to an iminium intermediate. This reactive species then undergoes an intramolecular Mannich-type reaction, where the electron-rich indole ring attacks the iminium carbon, forming the C5-C16 bond and yielding this compound. nih.govuni-konstanz.de Interestingly, SBE has been shown to exhibit a dual catalytic function, capable of both cyclization and aromatization depending on the substrate. nih.gov While it converts geissoschizine to this compound, it can also aromatize heteroyohimbine alkaloids like tetrahydroalstonine (B1682762) and ajmalicine. nih.gov This dual activity is thought to proceed through a common iminium intermediate. nih.gov
Identification and Characterization of SBE Genes and Proteins
Despite the detection of SBE activity in plant extracts for over two decades, the gene encoding this enzyme remained elusive for a long time. nih.gov Recently, homologous cytochrome P450 genes encoding SBE have been identified and characterized from several medicinal plants, including Rauwolfia serpentina, Gelsemium sempervirens, and Catharanthus roseus. nih.govresearchgate.netnih.gov These genes were discovered through a combination of transcriptomic analysis, co-expression studies, and transient expression in Nicotiana benthamiana. nih.gov The identified SBE proteins belong to the cytochrome P450 family and their physiological role has been confirmed through gene silencing experiments, which resulted in a significant decrease in the production of downstream alkaloids like ajmaline (B190527). nih.gov
| Identified SBE Homologs | Source Organism | Primary Tissue of Expression |
| RsSBE | Rauwolfia serpentina | Root |
| GsSBE | Gelsemium sempervirens | Root |
| CrCYP71AY1 | Catharanthus roseus | Stem |
This table summarizes the identified Sarpagine Bridge Enzyme (SBE) homologs, their plant of origin, and the primary tissue where they are expressed. nih.gov
Stereochemical Considerations in this compound Formation
The three-dimensional arrangement of atoms in this compound, specifically at the C16 carbon, is a determining factor for the ultimate structural diversity of the resulting alkaloid scaffolds. The orientation of the aldehyde group at this position dictates the subsequent cyclization and rearrangement reactions, leading to different classes of MIAs.
C16 Stereoisomerism and Diastereoselectivity in Biosynthesis
The biosynthesis of sarpagan and akuammiline-type alkaloids originates from the cyclization of geissoschizine. sciety.orgresearchgate.net This crucial step is catalyzed by cytochrome P450 monooxygenases known as sarpagan bridge enzymes (SBEs) and rhazimal synthases (RHS). researchgate.netnih.gov These enzymes exhibit remarkable control over the stereochemical outcome at the C16 position.
Research has shown that SBEs from various plant species, including Catharanthus roseus, Vinca minor, Tabernaemontana elegans, and Rauvolfia serpentina, can produce both the 16R and 16S diastereomers of the resulting aldehyde. sciety.orgresearchgate.netsciencecast.org Specifically, SBEs are known to generate 16R-polyneuridine aldehyde and its 16S epimer, akuammidine (B1680586) aldehyde. researchgate.netnih.gov The ratio of these diastereomers can vary depending on the specific enzyme and plant species. researchgate.netsciencecast.org For instance, while some SBEs produce a mixture, others might predominantly yield one stereoisomer. In contrast, RHS enzymes from Alstonia scholaris, Vinca minor, and Amsonia tabernaemontana exclusively produce the 16R rhazimal stereoisomer. sciety.orgsciencecast.org This highlights the high degree of diastereoselectivity inherent in these biosynthetic enzymes.
The aldehyde function at C-16 in the sarpagine series of alkaloids, which includes this compound, is known to favor the α-equatorial stereochemistry. nih.gov However, the axial aldehyde isomer is a key intermediate for the biosynthesis of ajmaline-type alkaloids. nih.gov The stereospecific synthesis of (+)-polyneuridine aldehyde has been achieved with the aldehyde group in the β-axial position with 100% diastereoselectivity. nih.govnih.gov
Enzymatic Tailoring Steps Governing C16 Stereochemistry
The initial stereochemistry established by SBEs is not always the final determinant for the structure of the downstream alkaloids. A suite of "tailoring" enzymes further modifies the C16 position, leading to a diversification of MIA scaffolds. These enzymes include aldehyde reductases, deformylases, and esterases, which can epimerize and alter the C16 stereochemistry. sciety.orgresearchgate.netnih.gov
For example, the enzyme polyneuridine-aldehyde esterase (PNAE) catalyzes the hydrolysis of the methyl ester group of this compound. wikipedia.orgnih.gov This reaction is a key step in the ajmaline biosynthetic pathway. nih.gov The product of the PNAE reaction, 16-epivellosimine (B1246557), possesses an aldehyde group at C16. nih.govnih.gov This highlights how enzymatic action downstream of this compound formation can lead to different structural motifs. The catalytic mechanism of PNAE is thought to involve a catalytic triad (B1167595) of Ser-87, Asp-216, and His-244, characteristic of the α/β hydrolase superfamily. wikipedia.org
The presence and activity of these tailoring enzymes are often species-specific, contributing to the vast chemical diversity of MIAs observed in nature. researchgate.netnih.gov
Interconversion and Epimerization in Downstream Alkaloid Metabolism
The stereochemical landscape of this compound and its derivatives is further complicated by the potential for interconversion and epimerization. The aldehyde at C-16 can exist in equilibrium between its epimers. For instance, 16-epivellosimine, formed from this compound, can spontaneously epimerize to the more thermodynamically stable vellosimine (B128456). nih.govuni-konstanz.de This epimerization process is significant as it can divert intermediates into different biosynthetic pathways. researchgate.netresearchgate.net
The stability of these aldehyde intermediates is also a critical factor. This compound itself is known to be unstable in solution, where it can undergo oxidation or degradation. researchgate.netresearchgate.net This inherent instability necessitates rapid enzymatic conversion in vivo to channel it effectively into the various downstream pathways. nih.gov The aldehyde function at C-16 with an axial orientation can be particularly prone to epimerization, even during chromatographic purification. nih.gov This underscores the delicate nature of these intermediates and the precise enzymatic control required to manage their metabolic fate.
Enzymology of Polyneuridine Aldehyde Esterase Pnae
PNAE Function and Catalytic Activity
PNAE is recognized for its remarkably high substrate specificity, primarily acting on polyneuridine (B1254981) aldehyde. proteopedia.orgrsc.org Out of numerous alkaloidal and aromatic esters tested, only polyneuridine aldehyde and its ethyl ester were processed by the enzyme, highlighting its specialized role in the alkaloid biosynthetic pathway. proteopedia.org This specificity is critical for channeling the metabolic flow towards the synthesis of sarpagan and ajmaline-type alkaloids.
The primary catalytic function of PNAE is the transformation of the C10-monoterpenoid indole (B1671886) alkaloid, this compound, into the C9-skeleton product, 16-epi-vellosimine. proteopedia.orgnih.gov This conversion is a key branching point in the biosynthesis of ajmaline (B190527) and sarpagine (B1680780) alkaloids. nih.govmdpi.com The reaction involves the hydrolysis of the methyl ester group in this compound. wikipedia.org This process yields methanol (B129727) and an unstable carboxylic acid intermediate, polyneuridine β-aldehydoacid. wikipedia.orgdesy.de
This transformation is significant as 16-epi-vellosimine is the direct precursor for the synthesis of the ajmalan (B1240692) skeleton. nih.govnih.gov
Following the initial hydrolysis step, the resulting polyneuridine β-aldehydoacid intermediate is unstable and spontaneously undergoes decarboxylation. wikipedia.orgenzyme-database.org This non-enzymatic loss of a carbon dioxide molecule from the carboxylic acid group leads to the formation of the final product, 16-epi-vellosimine. wikipedia.orgdesy.de While the decarboxylation itself is spontaneous, the entire process from substrate to final product is a bifunctional reaction catalyzed by PNAE. nih.gov The enzyme first facilitates the ester hydrolysis and then the resulting intermediate decarboxylates to form the stable final product. nih.gov
This mechanism, involving an initial esterase activity followed by a decarboxylation step, showcases a divergence from the typical reactions of traditional α/β hydrolases. nih.gov The process effectively converts a C10-unit into a C9-unit, a crucial step in the diversification of alkaloid structures. rsc.orgnih.gov
Structural Biology of PNAE
The structural analysis of PNAE has provided significant insights into its catalytic mechanism and its classification within a major enzyme superfamily. These studies have been crucial in understanding the relationship between its structure and its highly specific function.
PNAE is classified as a member of the large and functionally diverse alpha/beta (α/β) hydrolase superfamily. proteopedia.orgnih.govwikipedia.org This classification is based on both sequence homology and structural data. proteopedia.orgnih.gov The α/β hydrolase fold is characterized by a core α/β-sheet, typically consisting of eight β-strands connected by α-helices. wikipedia.orgebi.ac.uk While members of this superfamily often share low sequence identity, they maintain a conserved three-dimensional core structure. nih.gov PNAE's inclusion in this superfamily was initially suggested by its 43% sequence identity to a hydroxynitrile lyase from Hevea brasiliensis, another member of the α/β hydrolase family. nih.gov Structural elucidation has since confirmed that PNAE possesses the canonical α/β hydrolase fold. desy.deresearchgate.net
A hallmark of the α/β hydrolase superfamily is the presence of a catalytic triad (B1167595), typically composed of a nucleophile (often serine), a catalytic acid (aspartate or glutamate), and a histidine residue. nih.govwikipedia.org In PNAE, this catalytic triad has been identified as Ser-87, Asp-216, and His-244. wikipedia.orgnih.govrcsb.org The identification of these residues was achieved through site-directed mutagenesis and homology modeling based on the structure of hydroxynitrile lyase. nih.govresearchgate.net
The function of this triad is central to the enzyme's catalytic mechanism. Ser-87 acts as the nucleophile, launching an attack on the carbonyl carbon of the substrate's ester group. researchgate.net This forms a covalent acyl-enzyme intermediate. nih.gov The His-244 residue, acting as a general base, deprotonates the serine to increase its nucleophilicity, and the Asp-216 residue orients and stabilizes the protonated histidine. wikipedia.orgresearchgate.net Subsequent hydrolysis of the acyl-enzyme intermediate, mediated by a water molecule, releases the polyneuridine β-aldehydoacid, which then decarboxylates. nih.gov
The three-dimensional structure of PNAE from Rauvolfia serpentina has been determined by X-ray crystallography, providing detailed insights into its architecture and active site. nih.govdesy.dercsb.org The crystal structure confirms the α/β hydrolase fold and reveals a two-lobed tertiary structure. wikipedia.org The active site, containing the catalytic triad, is located at the interface of these lobes. researchgate.net
Crystallographic analysis of PNAE in complex with its product, 16-epi-vellosimine, and with its substrate (using an inactive mutant) has been particularly informative. wikipedia.orgresearchgate.net These studies have shown how the substrate binds in the active site and confirmed the covalent linkage between Ser-87 and the substrate during catalysis. proteopedia.orgresearchgate.net The structure also reveals an "oxyanion hole," formed by the backbone amides of Gly-19 and Phe-88, which stabilizes the negative charge that develops on the carbonyl oxygen of the substrate during the formation of the tetrahedral intermediate. researchgate.net The high substrate specificity of PNAE is attributed to the specific architecture of its binding pocket, which is shaped by a flexible "cap" domain. proteopedia.orgresearchgate.net
Table of PNAE Crystallographic Data
| PDB Code | Organism | Method | Resolution (Å) | Reference |
|---|---|---|---|---|
| 2WFL | Rauvolfia serpentina | X-RAY DIFFRACTION | 2.10 | rcsb.org |
Homology Modeling for Active Site Prediction and Mutation Studies
To understand the structure-function relationship of this compound esterase (PNAE), which had not been crystallized at the time, researchers employed homology modeling. nih.govresearchgate.net This computational approach was crucial for identifying potential active site residues and guiding site-directed mutagenesis experiments. nih.gov
Sequence alignments revealed that PNAE shares a 43% identity with a hydroxynitrile lyase from Hevea brasiliensis, an enzyme belonging to the α/β hydrolase superfamily. nih.gov This homology provided a template for constructing a three-dimensional model of PNAE. nih.gov The model was instrumental in predicting the catalytic triad, a set of three conserved amino acid residues that is characteristic of this enzyme superfamily. nih.gov
Subsequent site-directed mutagenesis studies confirmed the identity of the catalytic triad in PNAE as Serine-87, Aspartate-216, and Histidine-244. proteopedia.orgwikipedia.org These experiments involved systematically replacing these predicted active residues and observing the effect on enzyme activity. nih.gov The results of these mutations validated the predictions from the homology model and solidified the classification of PNAE as a novel member of the α/β hydrolase superfamily. nih.govresearchgate.net Further analysis of the model and additional mutation studies, such as the Met245Ala mutant which was found to be inactive, highlighted that residues beyond the catalytic triad, like Met245 in the binding pocket, are also essential for the hydrolysis reaction. researchgate.net The crystal structure of an inactive PNAE mutant (His244Ala) in a complex with its substrate later confirmed that the substrate covalently binds to Ser87, validating the nucleophilic attack mechanism predicted by the modeling. researchgate.net
Enzymatic Regulation and Substrate Specificity of PNAE
The enzymatic activity of PNAE is characterized by its high specificity and is subject to regulation by various inhibitors.
Inhibitor Characterization and Kinetic Parameters
PNAE is inhibited by compounds such as diethylpyrocarbonate (DEPC) and mercuric chloride (HgCl₂). uniprot.org The kinetic parameters of PNAE have been determined, with a Michaelis constant (Kₘ) of 36 μM for its natural substrate, this compound. uniprot.org This low Kₘ value indicates a high affinity of the enzyme for its substrate.
Table 1: Inhibitors and Kinetic Parameters of PNAE
| Parameter | Value/Inhibitor | Source |
|---|---|---|
| Inhibitors | DEPC, HgCl₂ | uniprot.org |
Comparative Analysis of Substrate Processing by PNAE
PNAE exhibits remarkable substrate specificity. nih.govrsc.org In a study that tested 14 different alkaloidal and aromatic esters, PNAE only processed its natural substrate, this compound, and its corresponding ethyl ester. proteopedia.org This high degree of specificity suggests a finely tuned active site that accommodates the specific structure of this compound. researchgate.net Any minor alterations to the substrate's structure or functionality lead to a loss of enzymatic hydrolysis, underscoring the critical importance of the optimized geometry of the active site for catalysis. researchgate.net
PNAE in Broader Metabolic and Evolutionary Contexts
PNAE functions as a key enzyme within a specific biosynthetic pathway and belongs to a larger family of plant enzymes.
Integration within the Ajmaline Biosynthesis Pathway
PNAE plays a central role in the biosynthesis of the antiarrhythmic indole alkaloid, ajmaline, in the medicinal plant Rauvolfia serpentina. nih.govnih.gov This pathway involves more than ten enzymatic steps. nih.gov PNAE catalyzes the transformation of this compound into 16-epi-vellosimine. nih.govproteopedia.org This reaction is significant as it converts a C-10 monoterpenoid skeleton into a C-9 skeleton, which is the immediate precursor for the formation of the ajmalane ring system. nih.govproteopedia.org The functional cloning and heterologous expression of the PNAE gene in E. coli have been crucial for the detailed molecular analysis of this pivotal step in ajmaline biosynthesis. ingentaconnect.com
Relationship to the Plant Methyl Esterase (MES) Family
PNAE is a member of the plant methyl esterase (MES) family, which itself is part of the larger α/β hydrolase superfamily. mdpi.comnih.gov This family includes enzymes with diverse functions, such as methyl salicylate (B1505791) esterase and methyl jasmonate esterase, which are involved in plant defense signaling. nih.gov While MESs are found widely across land plants, they are distinct from pectin (B1162225) methylesterases (PMEs) in terms of structure and catalytic mechanism. mdpi.com The identification of PNAE and other MES family members in various plant species, including Arabidopsis thaliana and Vitis vinifera, highlights the evolutionary conservation and functional diversification of this enzyme family in plant metabolism. wikipedia.orgnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 16-epi-vellosimine |
| Ajmaline |
| Diethylpyrocarbonate (DEPC) |
| Mercuric chloride (HgCl₂) |
| This compound ethyl ester |
| Methyl salicylate |
Occurrence and Evolutionary Significance of PNAE Orthologs across Plant Species
This compound esterase (PNAE) is a key enzyme in the biosynthesis of monoterpenoid indole alkaloids (MIAs), a diverse group of specialized metabolites with significant pharmacological applications. proteopedia.org The gene encoding PNAE was first identified and characterized from cell suspension cultures of Rauvolfia serpentina. mdpi.comnih.govnih.gov PNAE's role involves catalyzing the conversion of this compound to 16-epivellosimine (B1246557), a critical step leading to the formation of complex alkaloids like ajmaline. nih.govnih.govwikipedia.org The enzyme is classified as a member of the α/β hydrolase superfamily based on sequence alignments and structural analysis. proteopedia.orgnih.gov
Homologs of PNAE have been identified in a variety of plant species, indicating a wider distribution than just the MIA-producing plants. wikipedia.org The presence of PNAE orthologs in species such as Arabidopsis thaliana, soybean (Glycine max), wine grape (Vitis vinifera), and tomato (Solanum lycopersicum) suggests that the MES (methylesterase) family, to which PNAE belongs, has undergone significant duplication and diversification throughout the evolution of land plants. mdpi.comwikipedia.org
Phylogenetic analyses of the MES gene family, which includes PNAE, have provided insights into its evolutionary history. mdpi.com These studies, encompassing a range of land plants from bryophytes to angiosperms, indicate that the MES family likely evolved specifically in embryophytes, as no members have been identified in algal species. mdpi.com The distribution of MES members, ranging from three to twenty-eight per species across various plant lineages, suggests continuous duplication and functional importance. mdpi.com
The phylogenetic tree of MES proteins can be broadly divided into three main groups. mdpi.com The presence of mosses, hornworts, ferns, and gymnosperms in all three groups suggests that the major diversification of the MES family occurred early in the evolution of land plants, before the divergence of these major lineages. mdpi.com This early establishment of core MES functions may have been conserved throughout evolutionary history. mdpi.com
Notably, some lineages show specific patterns of gene loss. For instance, liverworts are absent from Group III, and lycophytes and angiosperms appear to have lost members of Group II. mdpi.com This suggests that certain MES gene functions may have become redundant or non-essential in these specific lineages, pointing towards functional divergence during the evolution of the MES family. mdpi.com Group I, however, is represented in all land plant taxa, suggesting it may serve a fundamental role. mdpi.com
The study of PNAE and its orthologs is significant for understanding the evolution of metabolic pathways in plants. The diversification of the MES family highlights how gene duplication and subsequent neofunctionalization or subfunctionalization can lead to the development of novel biochemical capabilities, such as the production of specialized metabolites for defense against herbivores and pathogens. wikipedia.orgfrontiersin.org
Below is a table summarizing the occurrence of PNAE and its orthologs in various plant species, as identified in the literature.
Table 1: Occurrence of this compound Esterase (PNAE) and its Orthologs in Plant Species
| Species | Common Name | Enzyme/Ortholog Presence | Reference |
| Rauvolfia serpentina | Indian Snakeroot | PNAE (functionally characterized) | mdpi.comnih.govnih.gov |
| Arabidopsis thaliana | Thale Cress | PNAE ortholog | wikipedia.org |
| Glycine max | Soybean | PNAE ortholog | wikipedia.org |
| Vitis vinifera | Wine Grape | PNAE ortholog | wikipedia.org |
| Solanum lycopersicum | Tomato | PNAE ortholog | wikipedia.org |
This table illustrates the confirmed presence of PNAE or its orthologs in a selection of plant species, highlighting the foundational work in Rauvolfia serpentina and the broader distribution of related genes in other well-studied plant models. The evolutionary history of the larger MES gene family, to which PNAE belongs, suggests a complex pattern of gene duplication and loss across the plant kingdom.
Chemical Synthesis and Derivatization of Polyneuridine Aldehyde
Enantiospecific Total Synthesis Approaches
The foundation of the enantiospecific synthesis of polyneuridine (B1254981) aldehyde lies in the use of a chiral pool starting material, D-(+)-tryptophan methyl ester. nih.govnih.govresearchgate.netacs.org This commercially available amino acid derivative serves a dual purpose: it acts as the chiral source, dictating the absolute stereochemistry of the final product, and provides the core tryptamine (B22526) fragment of the alkaloid. nih.govacs.orgnih.govresearchgate.netebi.ac.uk
| Key Synthetic Intermediates from D-(+)-Tryptophan Methyl Ester |
| (+)-Vellosimine |
| Prochiral C(16)-quaternary diol |
| Na-Boc protected aldehyde |
A crucial and challenging step in the synthesis of polyneuridine aldehyde is the selective oxidation of a primary alcohol to the sterically hindered axial aldehyde at the C-16 position. The Corey-Kim oxidation has proven to be an exceptionally effective method for this transformation. nih.govnih.govacs.orgacs.orgresearchgate.net
This oxidation is performed on a diol intermediate, specifically targeting the axial hydroxymethyl group. nih.gov The reaction, typically carried out with 5 equivalents of the Corey-Kim reagent (formed from N-chlorosuccinimide and dimethyl sulfide) in dichloromethane (B109758) at a low temperature of -78 °C, proceeds with 100% diastereoselectivity. nih.govnih.govebi.ac.uk The mild conditions of the Corey-Kim oxidation are critical, as they prevent epimerization of the resulting axial aldehyde to the more thermodynamically stable equatorial isomer. nih.gov This high level of control is a key factor in the success of the total synthesis. nih.govacs.org
| Corey-Kim Oxidation for this compound Synthesis | |
| Reagent | Corey-Kim Reagent (NCS/Me₂S) |
| Substrate | 16-axial hydroxymethyl group on the sarpagan skeleton |
| Key Feature | High diastereoselectivity (100%) for the axial aldehyde |
| Advantage | Mild conditions prevent epimerization to the equatorial aldehyde nih.gov |
The construction of the C-16 quaternary carbon center, which bears both the aldehyde (or its precursor) and a carboxymethyl group, is a formidable synthetic challenge. nih.govrsc.org A highly practical and efficient method employed in the total synthesis is the Tollens' reaction, also known as a crossed Cannizzaro reaction. nih.govacs.orgacs.org
Starting from the intermediate vellosimine (B128456), the indole (B1671886) nitrogen is first protected (e.g., as an N-Boc derivative) to prevent side reactions. acs.org The protected vellosimine is then subjected to the Tollens' reaction conditions, which installs two prochiral hydroxymethyl groups at the C-16 position, thus creating the quaternary center. nih.govacs.org A significant advantage of this method is that it establishes this complex stereocenter without requiring external chiral reagents or relying on asymmetric induction. nih.gov Subsequent steps then differentiate the two newly introduced hydroxyl groups to forge the path toward the target molecule. nih.gov
Synthetic Strategies for Analogs and Related Biosynthetic Intermediates
The successful synthesis of this compound has opened avenues for the preparation of its analogs and other important biosynthetic intermediates, facilitating further studies of the ajmaline (B190527) pathway.
Polyneuridine, the corresponding alcohol of this compound, can be readily prepared by the reduction of the aldehyde. Treatment of synthetic this compound with sodium borohydride (B1222165) cleanly reduces the aldehyde moiety to a primary alcohol, furnishing (+)-polyneuridine and confirming the aldehyde's presence. nih.govacs.org
This compound's significance is underscored by its position as a branch point in alkaloid biosynthesis. It is the key intermediate that enables the skeletal rearrangement from the sarpagan-type framework to the more complex ajmalan-type system. researchgate.netacs.orgacs.org In biosynthetic pathways, the enzyme this compound esterase (PNAE) catalyzes the conversion of this compound to epi-vellosimine, a direct precursor for the ajmalane skeleton. researchgate.netproteopedia.orgrsc.org
The synthetic availability of this compound and its precursors allows for divergent routes to various alkaloid families. For instance, the macusine-type alkaloid, macusine A, was synthesized by the quaternization of the Nb nitrogen atom in polyneuridine using methyl iodide, affording the product in an 80% yield. nih.gov This demonstrates how simple derivatization of these synthetic intermediates can lead to other structurally related natural products. The development of unified synthetic approaches allows for the collective synthesis of numerous sarpagan-, ajmalan-, and even koumine-type alkaloids from a common intermediate, highlighting the power of a divergent strategy in natural product synthesis. researchgate.net
Methodological Challenges in Synthetic Chemistry Due to Compound Instability
The profound instability of this compound is a central challenge that dictates the strategies for its synthesis, handling, and use in further chemical transformations. wikipedia.org Researchers have consistently noted that the compound is highly unstable in solution, with decomposition occurring within a few hours. researchgate.net This instability is not monolithic and manifests through several distinct degradation pathways.
One major pathway is its spontaneous oxidation to a hemiacetal or its degradation to flavopereirine (B1672761), an aromatized monoterpenoid indole alkaloid. wikipedia.orgresearchgate.net This degradation is a significant limiting factor, not only in laboratory synthesis but also in biosynthetic production systems, such as in yeast. wikipedia.org The structural confirmation of synthesized this compound often relies on its immediate reduction to the corresponding, and more stable, alcohol, polyneuridine, to prevent degradation. wikipedia.orgresearchgate.net
Another documented instability is the potential for a retro-Mannich reaction, where the C5-C16 bond can cleave, reverting the molecule to a precursor iminium ion. ebi.ac.uk This reversibility can decrease the yield of the desired product. In biosynthetic systems, this instability is managed by the presence of downstream enzymes that rapidly "capture" the this compound and convert it into more stable intermediates, such as vinorine (B1233521). ebi.ac.uk
From a practical synthetic standpoint, these instabilities mean that this compound often cannot be purified using standard chromatographic techniques like column chromatography on silica (B1680970) gel, as this can induce epimerization or decomposition. nih.gov Consequently, it is frequently used in subsequent reaction steps immediately after its formation, in a crude or minimally purified state. rsc.org The choice of oxidation reagent to form the aldehyde from its alcohol precursor is also critical; harsh conditions can lead to decomposition, while certain mild reagents are required to obtain the desired product without epimerization at the C-16 position. nih.gov
The challenges presented by the instability of this compound are summarized in the table below.
| Challenge | Description | Consequence for Synthesis | Mitigation Strategy |
| Oxidation/Degradation | Spontaneously oxidizes to a hemiacetal or degrades to the aromatic compound flavopereirine in solution. wikipedia.orgresearchgate.net | Low yield and contamination of the product. Difficulty in isolation and characterization. | Immediate use in the next synthetic step; rapid reduction to the more stable polyneuridine for storage or characterization. wikipedia.orgrsc.org |
| Retro-Mannich Reaction | Reversible cleavage of the C5-C16 bond, leading back to a precursor iminium ion. ebi.ac.uk | Reduced overall yield of the target molecule and subsequent products. | In biosynthesis, coupling with downstream enzymes to trap the product. ebi.ac.uk In chemical synthesis, careful control of reaction conditions. |
| Epimerization | The stereocenter at C-16 is prone to epimerization, especially under basic conditions or during chromatography. nih.gov | Formation of undesired diastereomers, complicating purification and reducing the yield of the target stereoisomer. | Use of mild, stereoselective reagents; avoiding purification methods that can induce epimerization. nih.gov |
| Purification Difficulty | The compound's instability prevents the use of standard purification techniques like silica gel chromatography. nih.govrsc.org | The aldehyde must often be used in a crude form for the next reaction. | Development of synthetic routes where the crude product is suitable for the subsequent transformation. |
The first enantiospecific total synthesis of (+)-polyneuridine aldehyde was achieved from D-(+)-tryptophan methyl ester, underscoring the necessity of a carefully planned synthetic route to navigate these stability issues. nih.gov For instance, the oxidation of the precursor diol to the aldehyde required specific conditions to avoid decomposition and unwanted side reactions. nih.gov The synthesis of derivatives often proceeds from the more stable alcohol, polyneuridine, which can be oxidized to this compound immediately before the next reaction step. ubc.ca For example, the synthesis of quebrachidine and vincamedine has been accomplished by treating polyneuridine (derived from a multi-step synthesis) with Corey-Kim oxidation to generate the aldehyde, which is then immediately subjected to acidic conditions to induce cyclization. ubc.ca
Further derivatization can be seen in the conversion of polyneuridine to macusine A. This is achieved by the quaternization of the Nb nitrogen atom in polyneuridine using methyl iodide, a reaction that highlights how chemical modifications are often performed on the more stable alcohol precursor rather than the aldehyde itself. nih.gov
| Derivative | Precursor | Key Reagent(s) | Reference |
| Polyneuridine | This compound | Sodium borohydride (NaBH₄) | nih.gov |
| 16-epivellosimine (B1246557) | This compound | This compound esterase (PNAE) | wikipedia.orgnih.gov |
| Quebrachidine | Polyneuridine | 1. Corey-Kim oxidation2. Ac₂O, TfOH | ubc.ca |
| Macusine A | Polyneuridine | Methyl iodide (MeI) | nih.gov |
Reactivity, Stability, and Degradation Pathways of Polyneuridine Aldehyde
Intrinsic Instability in Solution and Factors Influencing Degradation
Polyneuridine (B1254981) aldehyde is notoriously unstable in solution, with decomposition occurring within a few hours. researchgate.netx-mol.com This instability is a major limiting factor in its direct utilization and has been observed in various research contexts, including its production in yeast. researchgate.net While solid polyneuridine aldehyde is stable, its rapid degradation in solution necessitates specific handling and analytical strategies. biorxiv.org
The aldehyde group at the C-16 position, particularly its axial orientation, is a key factor contributing to the molecule's reactivity and subsequent instability. nih.gov This functional group is prone to epimerization to the more thermodynamically stable equatorial aldehyde, a transformation that can occur even on silica (B1680970) gel chromatography. nih.gov The difficulty in isolating and preparing the axial aldehyde has historically hindered synthetic strategies targeting ajmaline (B190527) and related alkaloids. nih.gov
Spontaneous Chemical Transformations
One of the primary degradation routes for this compound in solution is its spontaneous oxidation to a hemiacetal. researchgate.netnih.govresearchgate.net This process involves the intramolecular reaction of the aldehyde with a hydroxyl group, leading to a more stable cyclic structure. The formation of a hemiacetal from an aldehyde and a proximate alcohol is a common intramolecular reaction, and in the case of this compound, it represents a pathway to mitigate the high reactivity of the axial aldehyde group. mdpi.comacs.org
Another significant degradation pathway for this compound is its aromatization to form flavopereirine (B1672761). researchgate.netnih.govresearchgate.net This transformation suggests that flavopereirine, which is sometimes isolated from plant materials, may be an artifact of the degradation of this compound rather than a direct biosynthetic product. researchgate.netx-mol.com The sarpagan bridge enzyme (SBE), which is responsible for the formation of this compound, has also been shown to catalyze aromatization reactions on related substrates, highlighting the inherent tendency of these molecular scaffolds to undergo such transformations. nih.gov
Chemical Characterization of Degradation Products and Their Biogenetic Origins
The primary degradation products of this compound that have been characterized are its hemiacetal form and flavopereirine. researchgate.netnih.gov The formation of these compounds is a consequence of the molecule's inherent chemical reactivity.
The biogenetic origin of these degradation products is directly linked to the instability of this compound. In the biosynthesis of ajmaline, this compound is enzymatically converted by this compound esterase (PNAE) to 16-epivellosimine (B1246557). nih.govwikipedia.orgmdpi.com This enzymatic step is crucial as it channels the unstable intermediate towards the formation of more complex and stable alkaloids. The spontaneous degradation to flavopereirine represents a non-enzymatic side reaction that competes with the main biosynthetic pathway.
| Degradation Product | Formation Pathway | Implication |
| Hemiacetal | Spontaneous intramolecular oxidation | A more stable form of the reactive aldehyde |
| Flavopereirine | Spontaneous aromatization | Potentially an artifact of isolation |
| 16-Epivellosimine | Enzymatic conversion by PNAE | Key intermediate in ajmaline biosynthesis |
Strategies for Stabilization and Chemical Capture for Research Applications
Given the high instability of this compound, several strategies have been employed to stabilize or capture it for research purposes.
One common approach is the immediate reduction of the aldehyde to its corresponding alcohol, polyneuridine. researchgate.netnih.gov This method has been crucial for the structural determination of this compound, as the resulting alcohol is significantly more stable. researchgate.net
Another strategy involves the use of specific oxidation reagents that can generate the desired axial aldehyde without causing immediate epimerization or degradation. The Corey-Kim reagent has been successfully used for the oxidation of the corresponding alcohol to provide this compound with high diastereoselectivity. nih.govacs.org This allows for the in-situ generation and subsequent use of the aldehyde in synthetic schemes.
In biosynthetic studies, a "pull" strategy is often employed where downstream enzymes are co-expressed to immediately convert the unstable intermediate into a more stable product. For instance, the co-expression of sarpagan bridge enzyme (SBE), this compound esterase (PNAE), and vinorine (B1233521) synthase (VS) allows for the conversion of the unstable this compound and 16-epivellosimine into the more stable intermediate, vinorine. researchgate.net This approach has been instrumental in reconstituting the ajmaline biosynthetic pathway in heterologous systems like Nicotiana benthamiana and yeast. nih.govnih.gov
Furthermore, protecting group strategies can be utilized in total synthesis to manage the reactive aldehyde. For example, the aldehyde can be protected as an N a-Boc aldehyde to allow for other chemical transformations before its deprotection and subsequent reactions. nih.govacs.org
| Strategy | Description | Application |
| Reduction to Alcohol | Immediate conversion of the aldehyde to the more stable alcohol (polyneuridine). | Structural elucidation and characterization. |
| Controlled Oxidation | Use of mild and selective oxidizing agents like the Corey-Kim reagent. | Stereoselective synthesis of this compound. |
| Biosynthetic Pull | Co-expression of downstream enzymes to rapidly convert the unstable intermediate. | Pathway reconstitution and metabolic engineering. |
| Protecting Groups | Temporary modification of the aldehyde to prevent unwanted reactions during synthesis. | Total synthesis of related alkaloids. |
Analytical and Spectroscopic Methodologies for Polyneuridine Aldehyde Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds like polyneuridine (B1254981) aldehyde. wikipedia.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. wikipedia.org
Application of 1D and 2D NMR Techniques (e.g., HMBC)
The complete structural description of polyneuridine aldehyde has been accomplished primarily through NMR spectroscopy. researchgate.net One-dimensional (1D) NMR, specifically ¹H NMR, provides initial information about the types and number of protons in the molecule. For instance, the chemical shift of the carbomethoxy group and the proton at position H5 can help distinguish between this compound and its isomers. researchgate.net
Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular framework. cornell.edu Heteronuclear Multiple Bond Correlation (HMBC) is particularly crucial as it reveals long-range correlations (typically over 2-3 bonds) between protons and carbons, allowing for the connection of different molecular fragments. researchgate.netcornell.edu For example, HMBC correlations were instrumental in the definitive structure elucidation of this compound. researchgate.net Other 2D techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are also employed to establish proton-proton and direct proton-carbon connectivities, respectively. acs.org Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine the stereochemistry by identifying protons that are close in space. researchgate.net For instance, in the reduced form, polyneuridine, NOESY correlations between H17 and H6, H14, and H15 confirmed the 16R stereochemistry. researchgate.net
Methodological Adaptations for Unstable Compounds
The inherent instability of this compound in solution, where it can decompose within hours, presents a significant challenge for NMR analysis. researchgate.net It tends to spontaneously oxidize to a hemiacetal or degrade to the aromatized compound flavopereirine (B1672761). researchgate.netresearchgate.net To overcome this, several methodological adaptations are employed.
One common strategy is to perform the NMR analysis rapidly after the compound's generation or isolation. researchgate.net For instance, the first detailed NMR study of this compound was achieved by oxidizing quebrachidine and immediately analyzing the product in deuterated DMSO. researchgate.net Another approach involves the chemical stabilization of the molecule. In many cases, structural determination has relied on the quick reduction of this compound to its more stable alcohol counterpart, polyneuridine. researchgate.netresearchgate.net
Flow NMR techniques, often coupled with liquid chromatography (LC-NMR), offer a powerful solution for analyzing unstable compounds. news-medical.netnih.gov This method allows for the online separation of the compound from a mixture followed by immediate NMR analysis, minimizing the time for degradation. news-medical.net This is particularly useful for studying compounds formed in situ that cannot be isolated by other means. news-medical.net
Mass Spectrometry (MS) for Compound Identification and Pathway Intermediate Tracking
Mass spectrometry (MS) is an indispensable tool for the identification of this compound and for tracking its role as an intermediate in biosynthetic pathways. scispace.com It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. europa.eu
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular formula of this compound. nih.gov In biosynthetic studies, Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is extensively used. nih.gov This technique allows for the detection and quantification of this compound in complex mixtures, such as plant extracts or yeast fermentation broths. nih.govnih.gov For example, LC-MS/MS has been used to monitor the conversion of geissoschizine to this compound by the sarpagan bridge enzyme (SBE). nih.govnih.gov The fragmentation pattern observed in the MS/MS spectrum serves as a characteristic fingerprint for the compound's identification. nih.govbiorxiv.org For instance, a characteristic daughter ion at m/z 166 is used to confirm the presence of the sarpagan bridge in this compound. biorxiv.org
The instability of this compound is also a factor in MS analysis. The coupling of enzymes in a reaction cascade can be used to convert the unstable this compound into a more stable downstream product like vinorine (B1233521), which can then be readily detected and quantified by LC-MS. nih.govbiorxiv.org This approach helps to confirm the activity of enzymes that produce this compound. biorxiv.org
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism)
Chiroptical spectroscopy techniques are vital for determining the absolute configuration of chiral molecules like this compound. Electronic Circular Dichroism (ECD) is a key method used for this purpose. researchgate.net
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms, providing a unique fingerprint for a specific stereoisomer. The absolute configuration of related alkaloids and their derivatives is often determined by comparing the experimentally measured ECD spectra with theoretically calculated spectra. researchgate.net This comparison allows for an unambiguous assignment of the stereochemistry at various chiral centers. While direct ECD data on the highly unstable this compound is scarce, the absolute configuration of its derivatives and related compounds in the biosynthetic pathway are often established using this method. researchgate.net
Chromatographic Techniques for Isolation and Purity Assessment
Chromatographic techniques are fundamental for the isolation and purification of this compound from complex natural extracts or synthetic reaction mixtures, as well as for assessing its purity. nih.gov
High-Performance Liquid Chromatography (HPLC) is a primary method for both the analysis and purification of this compound. nih.gov Due to the compound's instability, rapid and efficient separation is crucial. Reversed-phase HPLC, often using a C18 column, is commonly employed. nih.gov The mobile phase conditions, such as the use of a basic mobile phase (e.g., containing ammonium (B1175870) hydroxide), can be optimized to improve the peak shape and stability of the aldehyde during separation. nih.gov
Thin-Layer Chromatography (TLC) is also utilized, particularly for monitoring reaction progress and for the initial purification of related alkaloids from total plant extracts. unb.ca Column chromatography using silica (B1680970) gel is a standard method for the preparative-scale purification of synthetic intermediates leading to this compound. nih.gov
The purity of the isolated this compound is typically assessed by HPLC, often with UV detection, and confirmed by NMR spectroscopy. nih.govnih.gov
Interactive Data Table: Key Analytical Data for this compound and Related Compounds
| Compound | Analytical Technique | Key Finding/Observation | Reference |
| This compound | ¹H NMR | Aldehydic proton chemical shift is a key identifier. | nih.gov |
| This compound | 2D NMR (HMBC) | Crucial for establishing the connectivity of the molecular skeleton. | researchgate.net |
| Polyneuridine | 2D NMR (NOESY) | Correlations confirmed the 16R stereochemistry. | researchgate.net |
| This compound | LC-MS/MS | Monitored by transitions like m/z 351.2 > 158.0 and m/z 351.2 > 166.0. | nih.gov |
| This compound | HPLC | Basic mobile phase (0.1% NH₄OH) improves peak shape. | nih.gov |
| 16-epi-Vellosimine | ¹H NMR | Aldehydic proton shifts to δ 9.16, indicating a hindered axial position. | nih.gov |
| Vellosimine (B128456) | ¹H NMR | Aldehydic proton at δ 9.65. | nih.gov |
| Akuammidine (B1680586) | ¹H NMR | Carbomethoxy group at δ 2.94 ppm; H5 at δ 3.06 ppm. | researchgate.net |
| Polyneuridine | ¹H NMR | Carbomethoxy group at δ 3.73 ppm; H5 at δ 4.27 ppm. | researchgate.net |
Biological and Biotechnological Significance of Polyneuridine Aldehyde Research
Understanding of Alkaloid Structural Diversification via Branching Points
Polyneuridine (B1254981) aldehyde stands at a crucial metabolic crossroads, serving as the entry point to the sarpagan, ajmalan (B1240692), and alstophyllan (B1243186) classes of alkaloids. nih.govresearchgate.net Its formation and subsequent enzymatic conversions are pivotal in dictating the structural fate of the alkaloid backbone, leading to a wide array of complex molecules with diverse biological activities.
The biosynthesis of polyneuridine aldehyde itself is a key cyclization event. The enzyme responsible, sarpagan bridge enzyme (SBE), is a cytochrome P450 monooxygenase that catalyzes the oxidative cyclization of geissoschizine. nih.govrsc.orgnih.gov This reaction creates the characteristic sarpagan bridge, a C5-C16 bond, which defines the entry into this specific group of alkaloids. rsc.orgnih.gov SBEs have been identified in several MIA-producing plants, including Rauwolfia serpentina, Gelsemium sempervirens, and Catharanthus roseus. nih.gov
Once formed, this compound becomes the substrate for a suite of downstream enzymes that further diversify the chemical scaffold. This branching is a prime example of how plants achieve metabolic diversity from a common precursor. Two major pathways diverge from this compound:
The Ajmalan Pathway: In this pathway, this compound esterase (PNAE) plays a central role. proteopedia.orgnih.gov PNAE, a highly specific serine esterase belonging to the α/β hydrolase superfamily, removes the carbomethoxyl group from this compound to form epi-vellosimine. proteopedia.orgnih.govrcsb.org This transformation from a C10 to a C9 skeleton is a key step leading to the biosynthesis of the antiarrhythmic drug ajmaline (B190527). proteopedia.orgnih.govnih.gov Subsequent enzymes, such as vinorine (B1233521) synthase, further modify the structure to create the complex hexacyclic ring system of ajmaline. pugetsound.eduunb.ca
The Sarpagan and other pathways: The stereochemistry at the C16 position of this compound and its derivatives is critical for further diversification. SBEs can produce both 16R-polyneuridine aldehyde and its 16S epimer, akuammidine (B1680586) aldehyde. nih.gov Downstream enzymes, including reductases and deformylases, can further modify this stereocenter, leading to a species-specific array of sarpagan and akuammiline (B1256633) alkaloids. nih.gov This highlights how subtle enzymatic modifications at a key branch point can lead to significant structural divergence and the evolution of new metabolic pathways. nih.gov
The discovery of these enzymes and their functions has been crucial for understanding the logic of MIA biosynthesis. For instance, the identification of SBE was a long-sought-after goal, and its characterization revealed a fascinating catalytic promiscuity. Besides its primary cyclization activity, SBE can also aromatize other alkaloid substrates like tetrahydroalstonine (B1682762) and ajmalicine, further expanding the chemical space accessible from these intermediates. nih.govfrontiersin.org
Table 1: Key Enzymes in the Diversification of this compound
| Enzyme | Abbreviation | Enzyme Class | Substrate | Product | Significance | Source Organism(s) |
|---|---|---|---|---|---|---|
| Sarpagan Bridge Enzyme | SBE | Cytochrome P450 | Geissoschizine | This compound | Entry to sarpagan/ajmalan alkaloids nih.govfrontiersin.org | Rauwolfia serpentina, Gelsemium sempervirens, Catharanthus roseus nih.gov |
| This compound Esterase | PNAE | α/β Hydrolase | This compound | epi-Vellosimine | Commits to the ajmalan pathway proteopedia.orgnih.gov | Rauwolfia serpentina proteopedia.org |
| Vinorine Synthase | VS | Acyltransferase | epi-Vellosimine | Vinorine | Continues the ajmaline pathway unb.ca | Rauwolfia serpentina unb.ca |
Applications in Metabolic Engineering and Synthetic Biology of Alkaloids
The elucidation of the biosynthetic pathways involving this compound has opened up exciting possibilities for producing high-value alkaloids and novel compounds through metabolic engineering and synthetic biology. anr.frnih.govmdpi.com These approaches aim to overcome the low abundance of many medicinally important alkaloids in their native plant sources. anr.fr
A major goal of synthetic biology is to transfer complex plant metabolic pathways into more manageable and scalable host organisms, such as yeast (Saccharomyces cerevisiae) or the plant Nicotiana benthamiana. anr.frnih.gov The discovery of the genes encoding the enzymes that produce and modify this compound has been a critical enabler for these efforts.
Researchers have successfully reconstituted significant portions of the ajmaline biosynthetic pathway in heterologous hosts. nih.gov This involves the coordinated expression of multiple genes. For example, to produce vinorine, a key downstream product of this compound, in N. benthamiana, scientists co-infiltrate the plant with Agrobacterium tumefaciens strains carrying the genes for strictosidine (B192452) glucosidase (SGD), geissoschizine synthase (GS), sarpagan bridge enzyme (SBE), and this compound esterase (PNAE), and vinorine synthase (VS). nih.gov This combinatorial expression strategy was instrumental in identifying the SBE gene itself, as the production of a stable downstream product like vinorine served as a clear readout for enzymatic activity. nih.gov
More recently, the entire ajmaline biosynthetic pathway has been reconstituted in yeast, enabling the de novo synthesis of ajmaline from simple sugars. nih.gov This achievement, built upon decades of research identifying each enzymatic step, represents a landmark in metabolic engineering and provides a platform for the sustainable production of this important pharmaceutical. unb.canih.gov Similarly, the biosynthesis of the central MIA precursor, strictosidine, has been successfully reconstituted in N. benthamiana through the expression of 14 different enzymes. nih.gov These successes highlight the power of heterologous expression for both pathway discovery and the production of valuable compounds. frontiersin.orgmpg.de
Beyond reconstituting natural pathways, researchers are now engineering the biosynthetic enzymes themselves to create "new-to-nature" alkaloids with potentially novel or improved bioactivities. nih.gov The enzymes involved in the this compound network are prime targets for such engineering due to their position at a key metabolic branch point.
Studies have shown that the substrate specificity and reaction outcomes of these enzymes can be altered through targeted mutations. For example, site-directed mutagenesis of an alstonine (B1665729) synthase from C. roseus resulted in mutants that could produce this compound, demonstrating that changes in specific amino acid residues can redirect the catalytic activity of these P450 enzymes. nih.gov This suggests that the catalytic machinery of these enzymes is amenable to protein engineering. nih.gov
Furthermore, research on this compound esterase (PNAE) has shown it to be exceptionally substrate-specific. proteopedia.org However, by introducing mutations based on its structural model, it may be possible to relax this specificity. proteopedia.orgnih.govresearchgate.net Such engineered PNAE variants could then act as versatile catalysts, accepting a broader range of substrates and enabling the generation of novel alkaloid libraries for biological screening. proteopedia.org This approach, termed "directed biosynthesis," combines the expression of engineered enzymes with the feeding of unnatural precursor molecules to generate a diverse array of new compounds. frontiersin.orgmpg.de This strategy has been successfully used in N. benthamiana to produce analogs of other alkaloids, demonstrating its potential for generating novel chemical diversity. frontiersin.orgmpg.de
Contributions to the General Understanding of Plant Specialized Metabolism and Chemical Ecology
Research on this compound and its associated pathways contributes significantly to our broader understanding of plant specialized metabolism and its ecological roles. mpg.de Plants produce a vast arsenal (B13267) of chemical compounds, like alkaloids, that are not essential for primary growth but are crucial for survival and interaction with their environment. mpg.de
Monoterpene indole (B1671886) alkaloids, the class to which this compound belongs, are well-known for their roles in plant defense against herbivores and pathogens. wikipedia.org The immense structural diversity generated from precursors like this compound allows plants to produce a sophisticated and adaptable chemical defense system. The presence of over 60 different indole alkaloids in the roots of Rauwolfia serpentina is a testament to this chemical richness. researchgate.net These compounds, including ajmaline, reserpine, and serpentine, provide a broad spectrum of bioactivities that help protect the plant. researchgate.net
The study of these pathways also reveals the evolutionary strategies plants use to generate chemical novelty. The discovery that related cytochrome P450 enzymes, like SBE and alstonine synthase, can catalyze different types of reactions (cyclization vs. aromatization) on similar substrates highlights how gene duplication and subsequent neofunctionalization can drive the evolution of new metabolic pathways. nih.govfrontiersin.org This enzymatic promiscuity and the inherent reactivity of alkaloid intermediates are key drivers of chemical diversification in plants. frontiersin.org By understanding the molecular basis of this diversification at critical branch points like this compound, scientists gain fundamental insights into the evolution of plant chemical defenses and the intricate web of interactions between plants and their environment. nih.gov
Future Research Directions and Open Questions
Elucidation of Remaining Uncharacterized Enzymatic Steps
The biosynthetic pathway leading to and from polyneuridine (B1254981) aldehyde involves a series of intricate enzymatic transformations. Although key enzymes such as sarpagan bridge enzyme (SBE) and polyneuridine aldehyde esterase (PNAE) have been identified, other catalytic steps are not fully characterized. nih.gov
Future research should focus on:
Identification of Downstream Enzymes: While downstream reductases, deformylases, and decarbomethoxylases are known to act on derivatives of this compound, the specific enzymes responsible for these transformations in many plant species remain to be discovered and characterized. nih.gov Recent studies have highlighted the role of specific reductases in the biosynthesis of sarpagan-type MIAs, such as vomilenine (B1248388) reductase, which acts on a derivative of this compound. nih.gov
Enzymatic Aromatization: The mechanism by which some intermediates in the pathway are shunted towards aromatization, as seen in the formation of β-carboline alkaloids, requires further investigation to understand the enzymes and controlling factors involved. nih.gov
Transport and Compartmentation: The enzymes involved in the biosynthesis of MIAs are often localized to specific cellular compartments. The mechanisms and protein transporters responsible for moving this compound and its precursors and products across cellular membranes are largely unknown and represent a significant gap in our understanding.
Comprehensive Mapping of Stereochemical Control Mechanisms
The stereochemistry of MIAs is crucial for their biological activity, and the pathway involving this compound exhibits complex stereochemical control. A key feature is the stereochemistry at the C16 position, which can exist in either the R (this compound) or S (akuammidine aldehyde) configuration. nih.gov
Key areas for future investigation include:
SBE Product Specificity: While sarpagan bridge enzymes (SBEs) are known to produce this compound (16R), some studies suggest they may also produce its 16S epimer, akuammidine (B1680586) aldehyde, to a lesser extent. nih.gov Further studies using techniques like direct NMR characterization of SBE products are needed to definitively determine the stereochemical purity of the initial enzymatic product. nih.gov
Epimerization Mechanisms: Downstream enzymes, including aldehyde reductases and deformylases, have been shown to epimerize the C16 center. nih.govbiorxiv.org The precise enzymatic mechanisms governing this stereochemical inversion are not fully understood. It is hypothesized that this may occur via an enolate intermediate under strict enzymatic control. nih.gov
Structural Basis of Stereoselectivity: Elucidating the three-dimensional structures of SBEs and the downstream modifying enzymes will provide critical insights into the active site architecture that dictates their stereochemical outcomes. This knowledge is essential for understanding the evolution of these diverse pathways and for potential protein engineering applications.
Development of Advanced Synthetic Strategies for Labile Intermediates
This compound is notoriously unstable, particularly in solution, where it can readily degrade. researchgate.netresearchgate.net This instability presents a significant challenge for its isolation, characterization, and use in synthetic applications.
Future research should aim to:
Develop Mild and Selective Synthetic Methods: The first enantiospecific total synthesis of (+)-polyneuridine aldehyde highlighted the need for mild oxidative reagents to avoid epimerization or degradation. nih.gov Further development of highly selective and mild synthetic methodologies is crucial for accessing this compound and other labile intermediates in sufficient quantities for detailed study.
Stabilization Strategies: Investigating methods to stabilize this compound, for instance, through the formation of derivatives or the use of specific solvent systems, could facilitate its handling and analysis.
Advanced Spectroscopic Techniques: The use of advanced NMR spectroscopy techniques is essential for the structural elucidation of unstable intermediates like this compound directly in reaction mixtures, minimizing degradation. nih.govnih.gov
In Vivo Functional Studies of this compound Metabolism and its Regulation
Understanding the metabolic fate and regulation of this compound within the plant is crucial for a complete picture of MIA biosynthesis.
Future research directions include:
In Planta Functional Genomics: Techniques such as virus-induced gene silencing (VIGS) have been successfully used to investigate the function of enzymes in the MIA pathway in plants like Catharanthus roseus. nih.gov Expanding these studies to other MIA-producing plants will provide a broader understanding of the in vivo role of this compound and its associated enzymes.
Metabolite Profiling and Flux Analysis: Advanced metabolomic approaches can be used to track the flux of intermediates through the MIA pathway in vivo. This will help to identify rate-limiting steps and key regulatory points in the metabolism of this compound.
Regulatory Networks: The genes encoding the enzymes of the MIA pathway are tightly regulated. Identifying the transcription factors and signaling pathways that control the expression of genes involved in this compound biosynthesis and conversion will provide a more complete understanding of how alkaloid production is controlled in the plant.
Exploration of Biotechnological Avenues for Sustainable Alkaloid Production
Many sarpagan and ajmaline (B190527) alkaloids derived from the this compound pathway have significant pharmaceutical applications, including the antiarrhythmic drug ajmaline. nih.gov However, their extraction from plant sources can be inefficient and unsustainable. nih.gov
Future research should explore:
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
